molecular formula C12H18ClN3O2 B2545597 2-(aminooxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one hydrochloride CAS No. 275374-83-9

2-(aminooxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one hydrochloride

Cat. No.: B2545597
CAS No.: 275374-83-9
M. Wt: 271.75
InChI Key: PWFDDLWYWJGXGB-UHFFFAOYSA-N
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Description

2-(aminooxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features an aminooxy group and a phenylpiperazine moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(aminooxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 4-phenylpiperazine with an appropriate oxime derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to maximize efficiency. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(aminooxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The aminooxy group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aminooxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminooxy group may yield nitroso derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-(aminooxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for neurological disorders.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(aminooxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one hydrochloride involves its interaction with specific molecular targets. The aminooxy group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. The phenylpiperazine moiety may interact with various receptors, modulating their function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(aminooxy)-1-(4-methylpiperazin-1-yl)ethan-1-one hydrochloride
  • 2-(aminooxy)-1-(4-ethylpiperazin-1-yl)ethan-1-one hydrochloride
  • 2-(aminooxy)-1-(4-benzylpiperazin-1-yl)ethan-1-one hydrochloride

Uniqueness

Compared to similar compounds, 2-(aminooxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one hydrochloride stands out due to its unique combination of the aminooxy group and the phenylpiperazine moiety. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-aminooxy-1-(4-phenylpiperazin-1-yl)ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2.ClH/c13-17-10-12(16)15-8-6-14(7-9-15)11-4-2-1-3-5-11;/h1-5H,6-10,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWFDDLWYWJGXGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CON.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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